A Comprehensive Technical Guide to H-Asp(OtBu)-OMe.HCl: Properties and Applications in Peptide Synthesis
A Comprehensive Technical Guide to H-Asp(OtBu)-OMe.HCl: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and applications of L-Aspartic acid β-tert-butyl ester α-methyl ester hydrochloride, commonly referred to as H-Asp(OtBu)-OMe.HCl. This document is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and development, offering detailed information on its physicochemical characteristics and its primary application as a building block in peptide synthesis.
Core Chemical Properties
H-Asp(OtBu)-OMe.HCl is a protected amino acid derivative that serves as a crucial component in the stepwise construction of peptide chains. The tert-butyl ester protection on the side chain and the methyl ester on the C-terminus prevent unwanted side reactions during peptide coupling, ensuring the specific formation of the desired peptide sequence.
Physicochemical Data
A summary of the key physicochemical properties of H-Asp(OtBu)-OMe.HCl is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈ClNO₄ | [1][2] |
| Molecular Weight | 239.70 g/mol | [1] |
| CAS Number | 2673-19-0 | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 170-175 °C | |
| Purity | ≥95% |
Solubility Profile
The solubility of H-Asp(OtBu)-OMe.HCl is a critical factor for its use in solution-phase and solid-phase peptide synthesis. Detailed solubility information is provided in Table 2.
| Solvent | Solubility | Notes | Reference(s) |
| DMSO | 100 mg/mL (417.19 mM) | May require sonication for complete dissolution. | |
| Water | Soluble | - | |
| Chloroform | Soluble | - | |
| Dichloromethane | Soluble | - | |
| Ethyl Acetate | Soluble | - | |
| Acetone | Soluble | - |
Stability and Storage
Proper storage is vital to maintain the integrity of H-Asp(OtBu)-OMe.HCl. The recommended storage conditions are outlined in Table 3.
| Condition | Duration | Notes | Reference(s) |
| 4°C (sealed) | Long-term | Store away from moisture. | |
| -20°C (in solvent) | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| -80°C (in solvent) | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Application in Peptide Synthesis
The primary application of H-Asp(OtBu)-OMe.HCl is as a building block in solid-phase peptide synthesis (SPPS), typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The tert-butyl group is a stable protecting group for the carboxylic acid side chain of aspartic acid, which can be removed under acidic conditions, commonly with trifluoroacetic acid (TFA), during the final cleavage step.
General Experimental Workflow
The following diagram illustrates the typical workflow for incorporating an Asp(OtBu) residue into a peptide chain on a solid support using the corresponding Fmoc-protected amino acid, Fmoc-Asp(OtBu)-OH, which is the direct precursor for the in-situ use of H-Asp(OtBu)-OMe.HCl in automated synthesis.
Detailed Experimental Protocol: Coupling of Fmoc-Asp(OtBu)-OH
This protocol outlines the manual coupling step for incorporating Fmoc-Asp(OtBu)-OH, the N-protected form of the title compound's core structure, onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIEA, Collidine) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel for SPPS
Procedure:
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and the coupling reagent (e.g., HCTU or HATU) in DMF.
-
Add the base (e.g., DIPEA or Collidine) to the amino acid solution and mix thoroughly.
-
Allow the activation to proceed for a few minutes.
-
-
Coupling to Resin:
-
Add the activated amino acid solution to the reaction vessel containing the swelled and Fmoc-deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times) to remove any unreacted reagents and byproducts.
-
This cycle of deprotection, coupling, and washing is repeated with the subsequent amino acids in the desired sequence.
Signaling Pathways and Biological Activity
H-Asp(OtBu)-OMe.HCl is a synthetic amino acid derivative used exclusively as a chemical building block. There is currently no scientific literature to suggest that this compound has any direct biological activity or is involved in any cellular signaling pathways. Its utility lies in its role as a precursor for the synthesis of biologically active peptides.
Conclusion
H-Asp(OtBu)-OMe.HCl is a well-characterized and essential building block for the synthesis of peptides containing aspartic acid. Its protecting groups are strategically chosen to be stable during peptide chain elongation while allowing for efficient removal during the final cleavage step. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their peptide synthesis endeavors.
